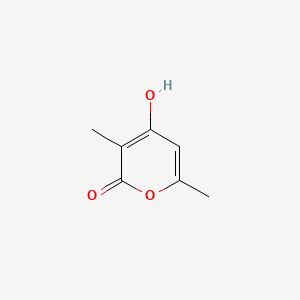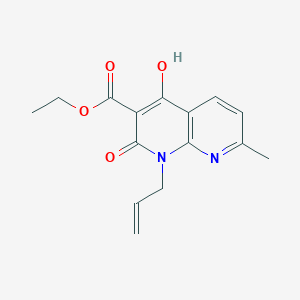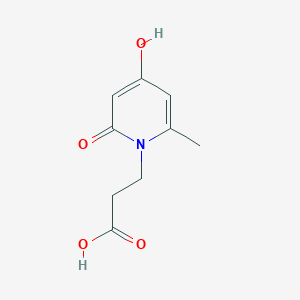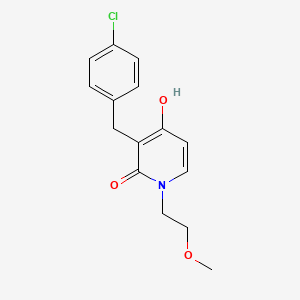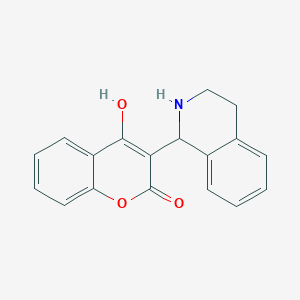
3-Hydroxy-1H-pyrrole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It is used as an intermediate in the synthesis of pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .
Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a carboxylate (COO-) and a hydroxy (OH) group attached . The average mass of the molecule is 141.125 Da and the monoisotopic mass is 141.042587 Da .Physical And Chemical Properties Analysis
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a flash point of 113.6±21.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 34.3±0.3 cm3, and it has a polar surface area of 62 Å2 .Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Ce composé est utilisé comme intermédiaire dans la synthèse chimique organique, qui est une application fondamentale dans le développement de divers produits pharmaceutiques et de molécules organiques complexes .
Découverte de médicaments
Les dérivés du pyrrole, y compris le 3-hydroxy-1H-pyrrole-2-carboxylate de méthyle, jouent un rôle important en chimie médicinale, en particulier dans la découverte et le développement de nouveaux médicaments .
Science des matériaux
Ces composés sont également utilisés dans la science des matériaux pour créer de nouveaux matériaux aux propriétés spécifiques souhaitées .
Catalyse
En catalyse, les dérivés du pyrrole servent de catalyseurs ou de précurseurs de catalyseurs pour accélérer les réactions chimiques .
Activité cytotoxique
Certains dérivés présentent une activité cytotoxique contre les lignées cellulaires cancéreuses, indiquant une utilisation potentielle dans la recherche sur le traitement du cancer .
Synthèse enzymatique
Le this compound peut être impliqué dans des processus de synthèse enzymatique pour créer de nouveaux composés ayant des applications potentielles dans divers domaines .
Études de stabilité thermique
La recherche sur la stabilité thermique des esters de pyrrole inclut ce composé, qui est crucial pour comprendre son comportement dans différentes conditions .
Mécanisme D'action
- The primary target of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (abbreviated as Py-2-C) is a non-receptor tyrosine kinase. This kinase plays a crucial role in signal transduction downstream of various transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .
- Py-2-C interacts with the enol site of 3-deoxy-d-glucose, forming an enamino diketone. Intramolecular cyclization of the amine moiety with the ketone produces a dihydropyrrole bearing formyl and hydroxy groups on the ring. Dehydration of the dihydropyrrole leads to the final product, Py-2-C .
Target of Action
Mode of Action
: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities : DrugBank: Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Analyse Biochimique
Biochemical Properties
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound can also form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects of these pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. By binding to the active sites of enzymes, it can inhibit their catalytic activity, leading to a decrease in the production of specific metabolites. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate vary with different dosages in animal models. At low doses, it can have beneficial effects on metabolic pathways and cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and the levels of specific metabolites. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their concentrations within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and effectiveness, as its interactions with biomolecules are often dependent on its localization within cells .
Subcellular Localization
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and mechanisms of action .
Propriétés
IUPAC Name |
methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPQPKMCONIREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716162 | |
| Record name | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79068-31-8 | |
| Record name | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-3-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-7-carboxylic acid](/img/structure/B1395524.png)

![N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395529.png)

